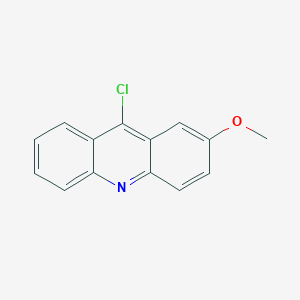

9-Chloro-2-methoxyacridine

描述

Historical Development and Significance of Acridine (B1665455) Compounds in Chemical and Biological Research

Acridine, a nitrogen-containing heterocyclic organic compound, was first isolated from coal tar in the late 19th century. numberanalytics.com This tricyclic structure, composed of two benzene (B151609) rings fused to a central pyridine (B92270) ring, forms the backbone of a diverse class of compounds with significant applications in various scientific fields. numberanalytics.comontosight.ai The unique chemical and physical properties of the acridine scaffold have made it a subject of extensive research for over a century. mdpi.com

The significance of acridine compounds in biological research became particularly evident in the early 20th century. In 1912, the potential of acridines as antimicrobial agents was first proposed, leading to their clinical use by 1917. oup.com During World War II, aminoacridine derivatives were widely employed as antibacterial and antimalarial agents. numberanalytics.comoup.com The biological activity of many acridine derivatives is attributed to their ability to intercalate into DNA, a mechanism that can disrupt the replication processes of pathogens and cancer cells. ontosight.aimdpi.com This interaction with DNA also led to their use in molecular biology to induce frameshift mutations, which was instrumental in deciphering the triplet nature of the genetic code. wikipedia.org

Beyond their medicinal applications, acridine derivatives have also been important in other areas. At one time, acridine dyes were of considerable commercial importance, though their use has since become more specialized due to issues with lightfastness. wikipedia.org In the field of heterocyclic chemistry, acridines serve as valuable building blocks for the synthesis of more complex molecules. numberanalytics.com Their inherent fluorescence is another key feature, leading to the development of fluorescent probes for various biological and analytical applications. ontosight.aicymitquimica.com

Contextualization of 9-Chloro-2-methoxyacridine within the Acridine Class

This compound is a specific derivative of the parent acridine molecule, distinguished by the presence of a chlorine atom at the 9-position and a methoxy (B1213986) group at the 2-position of its tricyclic ring system. cymitquimica.com This compound is typically a solid at room temperature. cymitquimica.com The addition of these specific substituents to the acridine core imparts distinct chemical properties that influence its reactivity and potential applications.

The chlorine atom at the 9-position is significant as it can affect the compound's reactivity, making it a potential substrate for various chemical reactions, including electrophilic substitutions. cymitquimica.com The methoxy group at the 2-position can enhance its solubility in organic solvents and is also thought to play a role in modulating its biological activity. cymitquimica.com

Like many of its parent class, this compound is of interest to medicinal chemists. cymitquimica.com The general structure of acridine derivatives has been associated with a wide range of bioactivities, including anticancer, antimicrobial, and antiparasitic properties. mdpi.comcymitquimica.com Furthermore, the potential for fluorescence, a common characteristic of acridine compounds, suggests its utility in certain analytical and imaging applications. cymitquimica.com

| Property | Data |

| Chemical Formula | C₁₄H₁₀ClNO cymitquimica.com |

| IUPAC Name | This compound cymitquimica.com |

| CAS Number | 16492-13-0 cymitquimica.com |

| Molecular Weight | 243.69 g/mol scbt.com |

| Physical State | Solid at room temperature cymitquimica.com |

| Structure | Tricyclic aromatic compound with a chlorine at position 9 and a methoxy group at position 2 cymitquimica.com |

Overview of Research Trajectories for this compound and Related Acridine Derivatives

Research involving this compound and its closely related analogues has primarily focused on their potential as therapeutic agents, particularly against parasitic diseases. mdpi.comnih.gov A significant body of work has explored the in vitro antiproliferative activity of 7-substituted 9-chloro- and 9-amino-2-methoxyacridines against Leishmania infantum, the parasite responsible for leishmaniasis. nih.govresearchgate.netasm.org These studies have suggested that the antileishmanial effects of these compounds may arise from a multi-target mechanism, with DNA intercalation and subsequent disruption of DNA metabolism being a primary mode of action. researchgate.net

A recurring theme in this line of research is the comparative activity of derivatives. For instance, studies have often found that the corresponding 9-aminoacridine (B1665356) derivatives are more potent than their 9-chloro counterparts. mdpi.comasm.org This has led to the synthesis and evaluation of a wide array of related compounds, including dimeric and tetrameric structures where two or four acridine units are linked together. These complex molecules have demonstrated strong antiparasitic properties. mdpi.comresearchgate.netasm.org

The broader family of 2-methoxyacridine derivatives has been the subject of diverse research endeavors. For example, bis(9-amino-6-chloro-2-methoxyacridine) derivatives, where two acridine moieties are joined by a linker, have been synthesized and tested for their antimalarial, antitrypanosomal, and antileishmanial activities. mdpi.comacs.org The nature and length of the linker between the acridine units have been shown to be crucial for their biological activity and cytotoxicity. acs.org

More recently, research has expanded to include the synthesis of novel acridine derivatives for other potential therapeutic applications. This includes the creation of 6-chloro-2-methoxyacridine (B15215803) linked to triazole derivatives, which are being investigated as potential α-glucosidase inhibitors for the management of diabetes. nih.gov Furthermore, the development of spiro-acridine derivatives is being explored for their potential antileishmanial and immunomodulatory activities. mdpi.com

| Compound Class | Research Focus | Key Findings |

| 7-Substituted 9-Chloro-2-methoxyacridines | Antileishmanial activity | Showed in vitro antiproliferative properties against Leishmania infantum. nih.govresearchgate.netasm.org |

| 9-Amino-2-methoxyacridine derivatives | Comparative antileishmanial activity | Often more potent than the 9-chloro analogues. mdpi.comasm.org |

| Bis- and Tetra-acridine complexes | Antiparasitic activity | Dimeric and tetrameric structures exhibit strong antiparasitic properties. mdpi.comresearchgate.netasm.org |

| Bis(9-amino-6-chloro-2-methoxyacridines) | Broad-spectrum antiparasitic activity | Active against malaria, trypanosomiasis, and leishmaniasis; activity is influenced by the linker. acs.org |

| Acridine-triazole hybrids | α-Glucosidase inhibition | Investigated for potential applications in diabetes management. nih.gov |

| Spiro-acridine derivatives | Antileishmanial and immunomodulatory activity | A newer area of investigation for parasitic diseases. mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9-chloro-2-methoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAMCDWSLKLEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497615 | |

| Record name | 9-Chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-13-0 | |

| Record name | 9-Chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 9 Chloro 2 Methoxyacridine

Strategies for the Synthesis of the 9-Chloro-2-methoxyacridine Core Structure

The construction of the this compound core predominantly relies on a two-step synthetic sequence involving an initial Ullmann condensation followed by a cyclization reaction.

The primary starting materials for this synthesis are 2-chlorobenzoic acid and p-anisidine (B42471) (4-methoxyaniline). The first step is a copper-catalyzed Ullmann condensation reaction between these two precursors. In a typical procedure, a mixture of 2-chlorobenzoic acid, p-anisidine, potassium carbonate, and activated copper powder is refluxed in a high-boiling solvent such as amyl alcohol. prepchem.com This reaction results in the formation of N-(4-methoxyphenyl)anthranilic acid.

The subsequent and final step to yield the acridine (B1665455) core is an acid-catalyzed cyclization of the N-(4-methoxyphenyl)anthranilic acid intermediate. This is commonly achieved by heating the intermediate with a dehydrating and chlorinating agent, most frequently phosphorus oxychloride (POCl₃). e-journals.inresearchgate.net The phosphorus oxychloride facilitates the intramolecular electrophilic substitution, leading to the formation of the tricyclic acridine ring system and concurrently installing the chlorine atom at the 9-position. The excess phosphorus oxychloride is typically removed by distillation, and the resulting this compound is isolated after careful workup involving neutralization. e-journals.in

An alternative approach involves the use of triflates of salicylic (B10762653) acid derivatives, which provides a versatile route to various 9-chloroacridines. ucsf.edu This method allows for greater diversity in the substitution patterns on the acridine core.

Preparation of Substituted this compound Derivatives

Further functionalization of the this compound core, beyond the ubiquitous substitution at the 9-position, allows for the fine-tuning of its physicochemical and biological properties. Substitutions at other positions on the acridine ring are typically introduced either by starting with appropriately substituted precursors in the initial Ullmann condensation or by subsequent electrophilic substitution reactions on the pre-formed acridine ring, where the existing methoxy (B1213986) group can direct incoming electrophiles.

For instance, derivatives of this compound bearing substituents at the 7-position have been synthesized and investigated for their biological activities. asm.org The introduction of various functional groups at this position can significantly influence the molecule's interaction with biological targets. The synthesis of such derivatives often requires a multi-step approach, beginning with a substituted aniline (B41778) corresponding to the desired substitution pattern in the Ullmann condensation step.

Synthesis of 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA) and Other Aminated Analogues

The chlorine atom at the 9-position of this compound is highly susceptible to nucleophilic substitution, making it an excellent handle for introducing a variety of functional groups, most notably amino moieties. The resulting 9-aminoacridine (B1665356) derivatives are often more biologically active than their 9-chloro precursors. asm.org

A prominent example is the synthesis of 9-Amino-6-chloro-2-methoxyacridine (ACMA), a widely used fluorescent probe. nih.govmedchemexpress.comcaymanchem.com The synthesis of ACMA involves the reaction of a suitably substituted 9-chloroacridine (B74977) with an amine. While the specific precursors for ACMA are 2,4-dichlorobenzoic acid and p-anisidine, the general principle of amination remains the same. The reaction of 9-chloroacridines with aromatic amines typically requires heating in a suitable solvent. mdpi.com

The synthesis of other aminated analogues follows a similar strategy. A wide range of primary and secondary amines can be used to displace the 9-chloro substituent, leading to a diverse library of 9-aminoacridine derivatives. nih.gov This versatility allows for the introduction of various side chains, which can modulate the compound's solubility, lipophilicity, and target-binding affinity. For example, reacting 9-chloroacridines with aliphatic di-, tri-, and tetraamines has been employed to create compounds with potential cytostatic activity. asm.org

Development of Dimeric and Oligomeric Acridine Complexes

To enhance the DNA binding affinity and biological efficacy of acridine derivatives, dimeric and even tetrameric complexes have been developed. These molecules consist of two or more acridine units tethered together by a flexible linker chain. The synthesis of these complexes typically involves the reaction of a 9-chloro or 9-methoxyacridine (B162088) with a diamine or polyamine linker. asm.orgnih.gov

The nature of the linker is crucial as it dictates the distance and relative orientation of the acridine moieties, which in turn affects their ability to bis-intercalate into DNA. A variety of linkers, such as aliphatic diamines of varying lengths, have been employed to connect the acridine units. asm.org The reaction conditions for the synthesis of these dimeric and oligomeric complexes usually involve heating the acridine precursor with the appropriate amine linker in a suitable solvent.

Structure-Driven Synthetic Modifications for Enhanced Bioactivity

The synthetic modifications of the this compound scaffold are often guided by structure-activity relationship (SAR) studies to optimize their biological effects. These studies systematically alter the structure of the molecule and assess the impact of these changes on its activity.

Key areas of synthetic modification include:

Substitution at the 9-position: As previously mentioned, replacing the 9-chloro group with an amino group generally enhances biological activity. Further modifications of this amino group, for instance, by introducing different alkyl or aryl substituents, can fine-tune the activity.

Substitution on the Acridine Ring: The introduction of substituents at other positions, such as the 7-position, has been shown to play a significant role in the biological properties of these compounds. asm.org For example, the 2-methoxy, 6-chloro substitution pattern is found in the antimalarial drug mepacrine and has been shown to result in potent antileishmanial activity. researchgate.net

Dimerization and Oligomerization: Linking two or more acridine units can lead to compounds with enhanced DNA binding and, in some cases, improved biological activity compared to their monomeric counterparts. asm.org

The following table summarizes some of the key compounds mentioned in this article and their synthetic precursors:

| Compound Name | Abbreviation | Key Synthetic Precursors |

| This compound | - | N-(4-methoxyphenyl)anthranilic acid, Phosphorus oxychloride |

| N-(4-methoxyphenyl)anthranilic acid | - | 2-chlorobenzoic acid, p-anisidine |

| 9-Amino-6-chloro-2-methoxyacridine | ACMA | 6,9-dichloro-2-methoxyacridine, Ammonia/amine source |

| Dimeric acridine complexes | - | This compound, Aliphatic diamines |

Mechanistic Investigations of 9 Chloro 2 Methoxyacridine and Its Bioconjugates

Molecular Interactions with Nucleic Acids

9-Chloro-2-methoxyacridine (ACMA) is a fluorescent probe that engages with DNA primarily through intercalation, inserting its planar acridine (B1665455) ring between the base pairs of the DNA double helix. caymanchem.comglpbio.com This interaction is a focal point of research due to its implications for DNA structure and function.

DNA Intercalation Dynamics and Modes

The binding of this compound to DNA is a dynamic process that can involve more than just simple intercalation. researchgate.netnih.govrsc.org Studies have revealed that ACMA can form multiple distinct complexes with DNA, each with different binding characteristics. researchgate.netnih.govrsc.org One of these complexes fits the classic intercalation model, where the acridine molecule is lodged between DNA base pairs. researchgate.netnih.govrsc.org However, other intercalated species have been identified that also feature externally bound dye molecules. researchgate.netnih.gov The formation and dissociation of these complexes are rapid processes, as demonstrated by T-jump kinetic studies. researchgate.netnih.govrsc.org

The mode of binding is also influenced by the DNA sequence. With poly(dA-dT)·poly(dA-dT), ACMA forms a fully intercalated complex. researchgate.net In contrast, with poly(dG-dC)·poly(dG-dC), the complex is only partially intercalated. researchgate.net Furthermore, at higher concentrations, external binding occurs, forming an electrostatic complex with poly(dA-dT)·poly(dA-dT) and a major groove binding complex with poly(dG-dC)·poly(dG-dC). researchgate.net

When covalently linked to an oligonucleotide, 9-aminoacridine (B1665356) derivatives can form specific complexes with the complementary DNA sequence, significantly increasing the stability of the complex through intercalation. researchgate.net In some instances, a tethered acridine ligand interacts with duplex DNA through a "displacement insertion intercalation" mechanism, where the acridine moiety inserts into the DNA structure and displaces the base opposite its attachment site. nih.gov

Sequence Selectivity in DNA Binding (e.g., poly(dA-dT) sequences)

This compound exhibits a notable preference for certain DNA sequences. It selectively binds to poly(dA-dT) sequences. caymanchem.comglpbio.comadipogen.com This selectivity is evident in the fluorescence properties of the ACMA-DNA complex; the fluorescence lifetime of ACMA decreases as guanosine (B1672433) is incorporated into the DNA sequence. caymanchem.comglpbio.comadipogen.com The affinity of ACMA is higher for A-T base pairs compared to G-C base pairs. researchgate.net This preference for AT-rich regions is a key characteristic of its interaction with DNA. thermofisher.com

| Feature | Description | Source |

| Binding Selectivity | Preferentially binds to poly(dA-dT) sequences. | caymanchem.comglpbio.comadipogen.comthermofisher.com |

| Fluorescence Quenching | Fluorescence lifetime decreases with the incorporation of guanosine. | caymanchem.comglpbio.comadipogen.com |

| Affinity | Higher affinity for A-T base pairs over G-C base pairs. | researchgate.net |

Complex Stoichiometry and Stability

Investigations into the interaction between this compound and DNA have revealed the formation of multiple complexes with distinct stoichiometries and stabilities. researchgate.netnih.govrsc.org Three different complexes, denoted as PD(I), PD(II), and PD(III), have been identified. researchgate.netnih.govrsc.org The binding constants for these complexes have been determined to be (6.5 ± 1.1) × 10⁴ M⁻¹ for PD(I), (5.5 ± 1.5) × 10⁴ M⁻¹ for PD(II), and (5.7 ± 0.03) × 10⁴ M⁻¹ for PD(III). researchgate.netnih.govrsc.org The primary complex, PD(I), represents the classical intercalation model. researchgate.netnih.gov The other two complexes, PD(II) and PD(III), are also intercalated but include additional, externally bound ACMA molecules. researchgate.netnih.gov

The binding affinity constant for the interaction of ACMA with poly(d(AT)) has been reported to be 2 × 10⁵ M⁻¹ at pH 7.4. thermofisher.com The stability of complexes formed between oligonucleotides covalently linked to an acridine derivative and their complementary DNA sequence is significantly enhanced due to the intercalation of the acridine moiety. researchgate.net

| Complex | Binding Constant (M⁻¹) | Description | Source |

| PD(I) | (6.5 ± 1.1) × 10⁴ | Classical intercalation | researchgate.netnih.govrsc.org |

| PD(II) | (5.5 ± 1.5) × 10⁴ | Intercalated with externally bound dye | researchgate.netnih.govrsc.org |

| PD(III) | (5.7 ± 0.03) × 10⁴ | Intercalated with more externally bound dye than PD(II) | researchgate.netnih.govrsc.org |

| ACMA-poly(d(AT)) | 2 × 10⁵ | At pH 7.4 | thermofisher.com |

Conformational Changes in DNA upon Acridine Binding

The intercalation of this compound into the DNA double helix induces significant conformational changes. researchgate.netnih.gov A primary consequence of this binding is the partial unwinding of the double helix. researchgate.net This structural perturbation can interfere with crucial biological processes such as transcription and replication by slowing them down or even inhibiting them. researchgate.net The insertion of the planar acridine molecule between adjacent base pairs leads to a local extension and unwinding of the DNA structure. nih.gov

In studies where the acridine derivative is covalently attached to the DNA, significant structural arrangements are observed. For instance, in one system, the acridine derivative replaces a thymine (B56734) base and situates itself in a central, coplanar position between neighboring A:T base pairs, causing the complementary adenine (B156593) base to be flipped out into the extrahelical space. nih.govmpg.de This demonstrates a profound alteration of the local DNA architecture.

Genotoxic and Mutagenic Effects on DNA

The interaction of this compound with DNA is not benign and has been shown to have genotoxic and mutagenic consequences. researchgate.netnih.govrsc.orgsigmaaldrich.comunl.pt The Comet assay has revealed that the binding of ACMA to DNA results in genotoxic properties. researchgate.netnih.govrsc.orgsigmaaldrich.comunl.pt

Furthermore, the mutagenic potential of ACMA has been investigated using the Ames test. researchgate.netnih.govrsc.org These studies have demonstrated that ACMA can induce frameshift mutations, as well as transversion and transition mutations. researchgate.netnih.govrsc.org In the presence of a metabolic activation system (S9 mix), ACMA is also capable of causing base-pair substitutions. researchgate.netnih.govrsc.org These findings highlight the capacity of this compound to alter the genetic material.

| Assay | Finding | Source |

| Comet Assay | Demonstrates genotoxic properties of ACMA upon DNA binding. | researchgate.netnih.govrsc.orgsigmaaldrich.comunl.pt |

| Ames Test | Reveals potential for frameshift, transversion, and transition mutations. | researchgate.netnih.govrsc.org |

| Ames Test (with S9 mix) | Shows ability to produce base-pair substitutions. | researchgate.netnih.govrsc.org |

Interaction with Apurinic/Apyrimidinic Sites in DNA

Research has also explored the interaction of this compound with DNA containing abasic sites, which are locations where a base is missing. oup.comnih.govnih.govoup.comresearchgate.net These studies have investigated the binding of ACMA to abasic frameshift, apurinic, and apyrimidinic sites. oup.comnih.govnih.govoup.comresearchgate.net

When covalently linked to an oligonucleotide near an abasic site, the acridine ring shows a preference for intercalating into the apyrimidinic site over a frameshift abasic site. oup.comnih.govnih.govoup.com This selective interaction leads to a high degree of thermal stability in the resulting DNA duplex, particularly in apyrimidinic systems. oup.comnih.govnih.gov The environment around the intercalated acridine becomes highly fixed, as indicated by changes in its spectroscopic properties. oup.comnih.govnih.govoup.com

In bioconjugates designed to recognize and cleave abasic sites, the acridine moiety has been observed to intercalate between specific base pairs adjacent to the lesion. acs.org This positions the rest of the molecule to interact with and cleave the DNA at the abasic site. acs.org

Enzyme Inhibition Studies

The ability of this compound and its analogues to inhibit various enzymes is a cornerstone of their biological activity. These interactions are critical to their potential therapeutic applications.

Inhibition of DNA Topoisomerase II Activity

While direct studies on this compound are limited, extensive research has been conducted on its derivatives, particularly those with a 9-benzylamino substitution. These derivatives have been identified as potent inhibitors of DNA topoisomerase II. nih.govresearchgate.net Topoisomerase II is a crucial nuclear enzyme involved in managing the topological state of DNA, making it a validated target for anticancer drugs. nih.gov

A series of 9-benzylamino-6-chloro-2-methoxyacridine derivatives demonstrated strong inhibitory activity against topoisomerase II at a concentration of 100 μM. nih.govresearchgate.net The proposed mechanism of action involves the intercalation of the acridine ring into the DNA double helix. ontosight.aipreprints.org This intercalation is thought to stabilize the transient covalent complex between topoisomerase II and DNA, leading to permanent DNA strand breaks and subsequently inducing apoptosis (programmed cell death). ontosight.aipreprints.org For instance, compound 8p, a representative of this series, was found to efficiently penetrate cancer cells, intercalate with double-stranded DNA, and cause DNA damage, ultimately leading to cell cycle arrest at the G2/M phase and apoptosis. nih.gov

It is important to note that while these findings are for derivatives, they highlight the potential of the this compound scaffold as a basis for developing topoisomerase II inhibitors.

Inhibition of Acetylcholinesterase

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. The 9-amino derivative of this compound, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), has been shown to be an inhibitor of acetylcholinesterase. caymanchem.comhilarispublisher.com

ACMA exhibits a significant inhibitory effect on acetylcholinesterase with a reported inhibitor constant (Ki) value of 49 nM. caymanchem.comhilarispublisher.com The mechanism of inhibition by acridine-based compounds often involves their interaction with the active site of the enzyme. While detailed kinetic studies specifically on this compound are not extensively available, the activity of its 9-amino derivative suggests that the acridine core is a viable scaffold for designing acetylcholinesterase inhibitors. Studies on related tetrahydroacridine analogs have shown that they can act as reversible inhibitors, occupying both the catalytic and peripheral anionic sites of AChE. medchemexpress.com

Table 1: Acetylcholinesterase Inhibition by an Acridine Derivative

| Compound | Target Enzyme | Inhibitor Constant (Ki) |

|---|---|---|

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Acetylcholinesterase | 49 nM |

Data sourced from Cayman Chemical and BOC Sciences. caymanchem.comhilarispublisher.com

Interference with Other Key Metabolic Enzymes (e.g., protein kinase C)

Acridine derivatives have been shown to interact with a variety of enzymes beyond topoisomerases and cholinesterases. One such enzyme is protein kinase C (PKC), a key component of signal transduction pathways that regulate numerous cellular processes. nih.govasm.org The inhibition of PKC is considered a potential therapeutic strategy in various diseases.

General studies on acridines have indicated their ability to bind with proteins and inhibit the activity of various vital enzymes, including protein kinase C. nih.gov The interference with transcription and the reduction in protein amounts observed in some studies with acridine derivatives further support their broad-ranging effects on cellular metabolism. nih.govmedchemexpress.com While specific inhibitory concentrations and detailed mechanistic studies for this compound against protein kinase C are not well-documented in the available literature, the general activity of the acridine class of compounds suggests this as a plausible area of biological interaction.

Membrane Interactions and Ion Transport Modulation

The interaction of this compound derivatives with cellular membranes and their ability to modulate ion transport are crucial aspects of their biological profile, particularly in their use as fluorescent probes.

pH-Sensitive Fluorescence Quenching and Proton Gradients

The 9-amino derivative, 9-amino-6-chloro-2-methoxyacridine (ACMA), is a well-established cell-permeable fluorescent probe whose fluorescence is highly sensitive to pH. caymanchem.comhilarispublisher.comchemsrc.comnih.govmedchemexpress.comnih.gov Its fluorescence is quenched upon the establishment of a pH gradient across a membrane, a property that is widely utilized in both animal and plant-based studies to monitor proton transport. caymanchem.comhilarispublisher.commedchemexpress.com

The mechanism of fluorescence quenching is linked to the accumulation of the protonated form of ACMA within an acidic compartment. When a proton gradient is established (acidic inside), the uncharged form of ACMA permeates the membrane and becomes protonated in the acidic interior. This accumulation leads to self-quenching of the fluorescence. researchgate.netpnas.org This process is reversible; the dissipation of the proton gradient leads to the dequenching and recovery of fluorescence. researchgate.netpnas.org This pH-dependent fluorescence has been instrumental in studying the activity of proton pumps like V-type ATPases. molbiolcell.orgthp.at

Table 2: Fluorescent Properties of 9-Amino-6-chloro-2-methoxyacridine (ACMA)

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | 411 |

| Emission Maximum | 475 |

Data sourced from Cayman Chemical. caymanchem.com

Influence on Vacuolar pH and H+/Solute Antiport Systems

The pH-sensitive nature of ACMA makes it an invaluable tool for measuring changes in the pH of acidic organelles, such as the plant vacuole. chemsrc.comnih.govnih.govoup.com The tonoplast, the membrane surrounding the vacuole, contains proton pumps (V-H+-ATPase and V-H+-PPase) that actively transport protons into the vacuole, creating an electrochemical gradient.

ACMA has been frequently used to monitor the changes in vacuolar pH that occur when a specific substrate is transported across the tonoplast via a putative H+/solute antiport system. asm.orgchemsrc.comnih.govnih.govoup.com In this system, the influx of a solute into the vacuole is coupled to the efflux of protons, leading to a change in the vacuolar pH. This change can be detected by the corresponding change in ACMA fluorescence. For example, the addition of Na+ to tonoplast vesicles that have established a proton gradient leads to a recovery of ACMA fluorescence, indicating Na+/H+ antiport activity that dissipates the proton gradient.

Biological Efficacy and Pharmacological Relevance of 9 Chloro 2 Methoxyacridine Derivatives

Anticancer Research and Cytotoxicity Profiles

The exploration of 9-Chloro-2-methoxyacridine derivatives in oncology has yielded promising results, highlighting their ability to inhibit the growth of cancer cells through various mechanisms.

In Vitro Antiproliferative Activities against Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. For instance, a series of 9-benzylamino-6-chloro-2-methoxyacridine derivatives displayed potent cytotoxic effects, with IC50 values in the low micromolar range against cell lines such as A549 (lung carcinoma). colby.edu Another study synthesized novel 9-benzylaminoacridine derivatives and evaluated their anticancer activity against HCT-116 colorectal carcinoma cells, with many compounds showing potent growth inhibition. mdpi.com

The National Cancer Institute (NCI) has screened various acridine (B1665455) derivatives against its panel of 60 human cancer cell lines. grafiati.com Notably, 9-benzylaminoacridine derivatives with specific substitutions, such as ortho- or para-fluorinated benzyl (B1604629) groups, have shown enhanced anticancer activity against cell lines like HCT-116. mdpi.com Similarly, aniline (B41778) and N,N-dimethylaniline derivatives of acridine have exhibited strong biological activity, with GI50 values in the nanomolar range against MCF7 (breast cancer) and SR (leukemia) cell lines, respectively. grafiati.com The antiproliferative effects of these compounds are not limited to solid tumors; they have also shown activity against hematological malignancies. nih.gov

| Compound Type | Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| 9-Benzylamino-6-chloro-2-methoxyacridines | A549 (Lung) | Low µM range | colby.edu |

| 9-Benzylaminoacridines | HCT-116 (Colorectal) | Potent growth inhibition | mdpi.com |

| Aniline acridine derivative (17a) | MCF7 (Breast) | 18.6 nM (GI50) | grafiati.com |

| N,N-dimethylaniline acridine (17b) | SR (Leukemia) | 38.0 nM (GI50) | grafiati.com |

| 9-Acridinyl amino acid derivatives (8 and 9) | A549 (Lung) | ~6 µM | researchgate.netnih.gov |

| Thiophene–acridine hybrid (ACS03) | HCT-116 (Colorectal) | 23.11 ± 1.03 µM | dntb.gov.ua |

Mechanisms of Cytotoxicity, including Apoptosis and Necrosis

The cytotoxic effects of this compound derivatives are often mediated through the induction of programmed cell death, primarily apoptosis. Studies on 9-benzylaminoacridine derivatives have shown that these compounds can induce apoptosis in A549 lung cancer cells through a caspase-dependent intrinsic pathway. colby.edu This process involves the activation of caspases, which are key enzymes in the execution phase of apoptosis.

Further research has confirmed that various derivatives can trigger apoptosis across different cancer cell types. For example, certain 9-azaglycophymine derivatives induce caspase-dependent apoptosis in breast cancer cell lines such as BT-474, HCC1937, and 4T1. d-nb.info In some cases, cell death occurs independently of cell cycle regulation, suggesting a direct induction of apoptosis. researchgate.netnih.gov The ability of these compounds to act as DNA-binding ligands and cause DNA damage is a key factor in initiating the apoptotic cascade. colby.edu Some derivatives have also been found to cause cell necrosis in tumor cells. researchgate.net

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound derivatives can exert their anticancer effects by interfering with the normal progression of the cell cycle. A notable mechanism is the arrest of cancer cells in specific phases of the cell cycle, thereby preventing their proliferation.

For instance, a synthesized 9-benzylaminoacridine derivative, compound 8p, was found to arrest A549 lung cancer cells at the G2/M phase of the cell cycle. colby.edu This phase is a critical checkpoint for DNA repair before cells enter mitosis. By causing a G2/M block, the compound prevents damaged cells from dividing. Other studies have shown that different derivatives can affect various phases of the cell cycle. Some compounds arrest the cell cycle in the S phase, while others cause arrest in the G2/M phase. mdpi.com For example, certain 9-acridinyl amino acid derivatives have been shown to cause a G2/M block in A549 cells. researchgate.netnih.gov This modulation of cell cycle progression is a key component of the antiproliferative activity of these compounds.

Evaluation of Structure-Activity Relationships for Anticancer Potential

The anticancer potential of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that enhance their cytotoxic activity.

For 9-benzylamino acridine derivatives, the nature and position of substituents on the benzyl group are important. It has been observed that having ortho- and/or para-fluorinated benzyl groups at the 9-position of the acridine ring is a key feature in many potent growth inhibitors. mdpi.com The presence of electron-donating groups, such as a methoxy (B1213986) group, can also enhance the antimigration effect of these compounds compared to those with electron-withdrawing groups like chloro. nih.gov

Furthermore, the length and nature of the linker in dimeric and tetrameric acridine complexes play a role in their biological properties. asm.org The introduction of amino acids at the C9 position of the acridine ring has been explored to create new derivatives with potentially minimal toxicity and improved anticancer activity. researchgate.netnih.gov These SAR studies provide a rational basis for the design and synthesis of more effective and selective anticancer agents based on the this compound scaffold.

Antiparasitic Activities

Beyond their anticancer properties, derivatives of this compound have shown significant promise as antiparasitic agents, particularly in the fight against malaria.

Antimalarial Activity against Plasmodium Species

The acridine scaffold has a long history in antimalarial drug discovery, and derivatives of this compound continue this legacy. These compounds have demonstrated potent in vitro activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Research has shown that bis(9-amino-6-chloro-2-methoxyacridines) exhibit significant antimalarial activity, with some compounds displaying IC50 values in the nanomolar range against different P. falciparum strains. acs.org The effectiveness of these compounds can be influenced by the nature of the linker joining the acridine moieties. acs.org Quinolizidinyl and quinolizidinylalkyl derivatives of 9-amino-6-chloro-2-methoxyacridine (B163386) have also been found to exert significant antimalarial activity, with some being 5 to 10 times more active than chloroquine (B1663885) against chloroquine-resistant strains. nih.gov

Furthermore, the introduction of substituents on the acridine ring, such as 6-chloro and 2-methoxy groups, has been shown to be important for good antimalarial activity. nih.gov Hybrids of 9-aminoacridine (B1665356) with other pharmacophores, like artemisinin, have also been developed, showing activity in the low nanomolar range. encyclopedia.pub The proposed mechanisms of action for the antimalarial activity of acridine derivatives include inhibition of the parasite's type II topoisomerases, the mitochondrial bc1 complex, or hemozoin formation. encyclopedia.pub

| Compound Type | Plasmodium Strain(s) | Activity (IC50) | Reference(s) |

| Bis(9-amino-6-chloro-2-methoxyacridines) | Various P. falciparum strains | 8 to 18 nM | acs.org |

| Quinolizidinyl derivatives | CQ-resistant W-2 strain | 5-10x more active than chloroquine | nih.gov |

| 9-aminoalkylaminoacridine-steroid/adamantane hybrids | CQS D6, CQR W2, multi-drug resistant TM91C235 | 5.8 - 9.3 nM | encyclopedia.pubmdpi.com |

| 1,2,4-trioxane-acridine hybrids | CQS 3D7 strain | 5.96 to 289.52 nM | encyclopedia.pub |

| 2-methoxy-6-chloro-9 aminoacridine | P. falciparum | 18-42 nM | nih.gov |

Antileishmanial Activity against Leishmania Species

The this compound scaffold has been extensively investigated for its activity against various Leishmania species, the causative agents of leishmaniasis. nih.gov Research has shown that derivatives of this compound, including mono-, bis-, and tetra-acridines, possess strong in vitro antiparasitic properties against Leishmania infantum. nih.govresearchgate.netnih.govdntb.gov.ua Bis(9-amino-6-chloro-2-methoxyacridine) derivatives have also been tested against the amastigote stage of L. infantum. nih.govacs.orgmdpi.com Furthermore, related 9-anilinoacridines bearing the 2-methoxy, 6-chloro substitution pattern have demonstrated potent activity against Leishmania major and Leishmania donovani. acs.org

A critical aspect of antileishmanial drug development is efficacy against both the extracellular promastigote form (found in the sandfly vector) and the clinically relevant intracellular amastigote form (which resides within host macrophages). Studies have confirmed that this compound derivatives are active against both life stages. nih.govmdpi.com

In one study, several 7-substituted 2-methoxyacridines were evaluated against L. infantum, showing significant inhibition of both promastigote and amastigote growth. nih.gov Notably, 9-amino derivatives generally displayed higher antileishmanial activity than their 9-chloro counterparts. nih.gov Some monomeric acridines exhibited IC₅₀ values lower than 1 µM on both parasite forms. nih.gov Similarly, a synthesized acridine triazolidine (B1262331) derivative showed good activity against L. amazonensis amastigotes (IC₅₀ of 6.57 µg/mL) but was less effective against promastigotes. mdpi.com This highlights that the drug's affinity can vary between the parasitic forms. mdpi.com

The antileishmanial action of these acridine derivatives appears to be multitargeted. nih.govmdpi.com The primary hypothesis suggests that their main target is the parasite's DNA metabolism, likely through intercalation or inhibition of DNA-protein interactions. nih.govresearchgate.netnih.govdntb.gov.uamdpi.com However, significant secondary effects on other biochemical pathways have also been observed. nih.govresearchgate.netnih.gov Research indicates that these compounds interfere with both protein and lipid metabolism in Leishmania promastigotes, supporting the view that acridine derivatives function as multitarget drugs against this parasite. nih.govresearchgate.netnih.govdntb.gov.uamdpi.com

Antitrypanosomal Activity against Trypanosoma Species

The broad antiparasitic profile of acridine derivatives extends to Trypanosoma species, the agents of human African trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi). In vitro screening of bis(9-amino-6-chloro-2-methoxyacridine)s revealed their efficacy against the trypomastigote stage of T. brucei and the amastigote stage of T. cruzi. nih.govacs.org From a library of forty such compounds, three were able to completely inhibit T. brucei at a concentration of 1.56 µM while being devoid of significant cytotoxicity. nih.govacs.org

A separate study of a diverse bis-acridine library found that the most potent compounds registered low- to mid-nanomolar EC₅₀ values against T. brucei. nih.govnih.gov The activity of these compounds was not linked to the inhibition of trypanothione (B104310) reductase, a common drug target in trypanosomatids. nih.govnih.gov

Development of Bis- and Tetra-acridine Complexes for Antiparasitic Therapy

A key strategy to enhance the efficacy of acridine-based drugs has been the synthesis of multimeric complexes, primarily bis-acridines (dimers) and tetra-acridines (tetramers). nih.govnih.gov This approach involves tethering two or four acridine heterocycles via a flexible linker. nih.govucv.ve Such dimeric ligands can improve potency by increasing the local concentration of the bioactive scaffold. nih.govucv.ve

The nature of the linker—its length, flexibility, and chemical composition (e.g., alkanediamine, polyamine)—is crucial and significantly influences the antiparasitic activity and cytotoxicity of the resulting complex. nih.govnih.govnih.govnih.gov For polyamine-linked bis-acridines, a minimum linker length of approximately 10 Å was found to be necessary for bioactivity. nih.govnih.govucv.ve Increasing the linker length often enhanced antiparasitic activity but could also increase cytotoxicity towards mammalian cells. nih.govnih.govucv.ve However, chemical modification of the linker, such as N-alkylation, was shown to reduce cytotoxicity while maintaining or even improving antiparasitic potency. nih.govnih.govucv.ve

Studies on Leishmania infantum have demonstrated that both bis- and tetra-acridine complexes can possess strong antiparasitic properties. nih.gov The antileishmanial activity of these complexes varied depending on the nature of the 9-substituted group on the acridine ring and the length of the linker. nih.govresearchgate.netnih.gov For instance, a specific bis-acridine (compound B16) and a tetra-acridine (compound C20) were identified as having potent and selective antileishmanial activity. nih.gov

Interactive Table: Efficacy of Bis- and Tetra-Acridine Complexes

This table presents data on selected multimeric acridine complexes against various parasites.

| Compound Class | Specific Compound Example | Target Parasite | Key Finding | Reference(s) |

|---|---|---|---|---|

| Bis-acridine | Compound B16 | Leishmania infantum | Potent antileishmanial activity with a significant selectivity index (159.2). | nih.gov |

| Tetra-acridine | Compound C20 | Leishmania infantum | Strong antileishmanial activity with a high selectivity index (139.4). | nih.gov |

| Bis-acridine | Unspecified | Trypanosoma brucei | Three compounds totally inhibited parasite growth at 1.56 µM. | nih.gov, acs.org |

| Bis-acridine | Unspecified | Plasmodium falciparum | One compound displayed IC₅₀ values of 8-18 nM. | nih.gov, acs.org |

Antimicrobial and Antifungal Properties

Derivatives of the this compound scaffold have demonstrated notable antimicrobial and antifungal activities. The core structure of acridine allows for intercalation into microbial DNA, a mechanism that can disrupt replication and lead to cell death. ontosight.ai The presence of specific substituents at various positions on the acridine ring, such as the chloro, methoxy, and amino groups, plays a crucial role in modulating this biological activity. ontosight.aicymitquimica.com

Research has shown that substitutions at the C-2 position of the acridine ring, particularly with a methoxy (-OCH3) group, can enhance antibacterial activity. scialert.net For instance, studies on benzotriazole (B28993) substituted acridine derivatives have highlighted their effectiveness. In one study, 9-substituted acridine derivatives were synthesized and screened for their antibacterial properties. The results indicated that derivatives lacking a free amine group exhibited good antibacterial activity. scialert.net

Furthermore, the 9-amino-6-chloro-2-methoxyacridine structure has been used as a foundational scaffold for creating new antibacterial agents. This highlights the recognized potential of this chemical framework in the development of novel antimicrobial drugs.

Beyond bacteria, these derivatives have also been investigated for their efficacy against various protozoan parasites. Bis(9-amino-6-chloro-2-methoxyacridines) have shown in vitro activity against the erythrocytic stage of Plasmodium falciparum, the trypomastigote stage of Trypanosoma brucei, and the amastigote stage of Trypanosoma cruzi and Leishmania infantum. acs.org Studies on 7-substituted 9-chloro- and 9-amino-2-methoxyacridines have confirmed their strong in vitro antiparasitic properties against Leishmania infantum. asm.orgnih.gov The antileishmanial activity was found to be dependent on the nature of the substituents at both the 7- and 9-positions in monoacridines. asm.orgdntb.gov.ua

The mechanism of action in these parasites is thought to be multi-targeted. While DNA metabolism appears to be a primary target, secondary effects on protein and lipid metabolism have also been observed, suggesting a complex interaction with the parasite's cellular machinery. asm.orgdntb.gov.ua

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Benzotriazole substituted 2-methoxy-9-chloroacridine derivatives | Staphylococcus aureus (Gram-positive) | Good | scialert.net |

| Benzotriazole substituted 2-methoxy-9-chloroacridine derivatives | Escherichia coli (Gram-negative) | Good | scialert.net |

| 9-(o-aminophenylamino)-2-methoxyacridine | Staphylococcus aureus (Gram-positive) | Moderate | scialert.net |

| 9-(o-aminophenylamino)-2-methoxyacridine | Escherichia coli (Gram-negative) | Moderate | scialert.net |

Potential for Overcoming Drug Resistance Mechanisms

A significant aspect of the pharmacological relevance of this compound derivatives is their potential to circumvent drug resistance in pathogens. The emergence of multidrug-resistant (MDR) strains of bacteria and parasites poses a major threat to public health, necessitating the development of novel therapeutic agents that are effective against these resistant organisms.

Derivatives of 9-aminoacridine have demonstrated significant antimalarial activity against chloroquine (CQ)-resistant strains of Plasmodium falciparum. openmedicinalchemistryjournal.com Specifically, 6-chloro-2-methoxyacridine (B15215803) derivatives have been a focus of optimization strategies to enhance their activity against such resistant parasites. openmedicinalchemistryjournal.com One promising compound, 9-(6-ammonioethyl-amino)-6-chloro-2-methoxyacridinium dichloride, showed potent activity against both CQ-susceptible and CQ-resistant strains. openmedicinalchemistryjournal.com

The mechanism for overcoming resistance may be linked to their interaction with different cellular targets or pathways than those affected by existing drugs. For instance, some acridine derivatives function as topoisomerase II inhibitors. dntb.gov.ua Research into acridone (B373769) derivatives, which are structurally related, has led to the development of a topoisomerase II inhibitor with a reduced risk of inducing multidrug resistance. dntb.gov.ua

Furthermore, the ability of 9-Amino-6-chloro-2-methoxyacridine to serve as a scaffold for synthesizing new medications offers a pathway to develop drugs that are effective against drug-resistant strains. By modifying the core structure, it is possible to design molecules that can evade the resistance mechanisms developed by pathogens against current treatments.

The potential for these compounds to act on multiple targets within the pathogen, as suggested by studies on Leishmania, could also contribute to a lower likelihood of resistance development. asm.orgdntb.gov.uaresearchgate.net A multi-target approach makes it more difficult for a pathogen to develop resistance through a single mutation.

Table 2: Activity of this compound Derivatives against Drug-Resistant Pathogens

| Compound Derivative | Resistant Pathogen | Key Finding | Reference |

|---|---|---|---|

| 9-aminoacridine derivatives | Chloroquine-resistant P. falciparum | Showed significant antimalarial activity with IC50 values ≤ 0.2 μM. | openmedicinalchemistryjournal.com |

| Acridone derivative (E17 optimization) | Cancer cell lines | Displayed superior anticancer activity with less risk of multidrug resistance (MDR). | dntb.gov.ua |

| 9-Amino-6-chloro-2-methoxyacridine | General drug-resistant strains | Used as a scaffold for synthesizing potentially more effective medications. |

Advanced Spectroscopic and Biophysical Characterization of 9 Chloro 2 Methoxyacridine Complexes

Fluorescence Spectroscopy Investigations

Fluorescence spectroscopy is a primary tool for studying ACMA complexes, owing to the molecule's intrinsic fluorescent properties. These properties change significantly upon interaction with macromolecules like DNA, offering a window into binding events and the dynamics of the resulting complexes.

Fluorescence Emission and Excitation Spectra

9-Chloro-2-methoxyacridine (ACMA) displays characteristic fluorescence excitation and emission spectra that are perturbed upon binding to DNA. In methanol, the free compound has an excitation maximum (λex) at 411 nm and an emission maximum (λem) at 475 nm. adipogen.com When ACMA intercalates into DNA, these spectral properties shift. For instance, the ACMA-DNA complex exhibits an excitation maximum at 419 nm and an emission maximum at 483 nm. thermofisher.com This shift is indicative of the change in the microenvironment of the acridine (B1665455) ring as it moves from an aqueous solution to the hydrophobic environment between DNA base pairs. researchgate.net

The interaction is selective, with a preference for poly(dA-dT) sequences. adipogen.com The spectroscopic properties are strongly influenced by the environment, and the formation of complexes with DNA can lead to the appearance of new fluorescent bands, suggesting a more rigid and fixed environment for the ACMA molecule. nih.gov

Table 1: Spectral Properties of this compound (ACMA)

| State | Excitation Maxima (λex) | Emission Maxima (λem) | Source(s) |

|---|---|---|---|

| Free (in Methanol) | 411 nm | 475 nm | adipogen.com |

Quenching and Enhancement Mechanisms

The fluorescence intensity of ACMA is highly sensitive to its binding state and environment, leading to either quenching (reduction) or enhancement of its emission.

Fluorescence Quenching: Fluorescence quenching of ACMA is a widely reported phenomenon used to study various biological processes.

Intercalation and Binding Mode: Quenching is often informative of ACMA's intercalation into DNA. mdpi.com The interaction is complex, and studies suggest that both intercalation and external binding can occur. mdpi.comrsc.orgresearchgate.net The fluorescence lifetime is known to decrease with the incorporation of guanosine (B1672433) residues, indicating that guanine (B1146940) can act as a quenching agent, likely through an electron-transfer mechanism. glpbio.comadipogen.comnih.gov

pH Gradients: ACMA's fluorescence is pH-dependent and is quenched when a pH gradient is established across a membrane. adipogen.commedchemexpress.cominvivochem.com This property has been extensively used to monitor proton pumping by membrane-bound ATPases and to study ion transport across membranes in both animal and plant systems. glpbio.compnas.org

Fluorescence Enhancement: In contrast to quenching by guanine, fluorescence enhancement of ACMA has been observed in the presence of adenine (B156593). nih.gov This suggests that the specific base composition of the binding site dictates the photophysical response of the probe. Studies on heterodimeric molecules, where ACMA is linked to nucleic acid bases, have quantitatively estimated the quenching and enhancement effects induced by guanine and adenine, respectively. nih.gov In some cellular contexts, a combination of reversible quenching and enhancement is observed, which is thought to be caused by the opposite orientation of different membrane systems. nih.gov

Time-Resolved Fluorescence Polarization and Dynamics

Time-resolved fluorescence techniques provide deeper insights into the dynamics and flexibility of ACMA-DNA complexes. researchgate.net By measuring the decay of fluorescence polarization, researchers can probe the rotational motion of the intercalated ACMA molecule, which in turn reflects the torsional rigidity and flexibility of the DNA double helix. glpbio.com

Studies using nanosecond time-resolved fluorescence have shown that the fluorescence decay of ACMA can often be described by a sum of two exponential components. researchgate.net These measurements, performed on ACMA intercalated in DNA, help to characterize the complex's stability and the dynamics of the interaction. glpbio.comresearchgate.net This technique has been crucial in comparing the flexibility of DNA with that of other intercalated acridine dyes. glpbio.com

Circular Dichroism Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the conformational changes in chiral macromolecules like DNA upon ligand binding. The interaction of ACMA with DNA has been studied using CD spectroscopy, revealing details about the binding mode and its effect on DNA structure. researchgate.netrsc.orgresearchgate.net

When an achiral molecule like ACMA intercalates into the chiral DNA double helix, it can gain an induced CD signal in the region of its absorption bands. The characteristics of this induced signal provide information about the geometry of the intercalation complex. Furthermore, changes in the intrinsic CD spectrum of DNA (typically in the 220-300 nm range) can indicate alterations in the DNA helix conformation, such as unwinding or bending, upon ACMA binding. rsc.orgresearchgate.net Studies on acridine derivatives have shown that CD spectra can help to distinguish between a simple intercalative binding mode and more complex interactions that may include groove binding, which can disturb the B-form conformation of the DNA helix. mdpi.com

UV-Visible Absorption Spectroscopy for Binding Characterization

UV-Visible absorption spectroscopy is a fundamental method used to confirm and characterize the binding of ACMA to DNA. rsc.orgresearchgate.net The formation of a complex between ACMA and DNA leads to changes in the absorption spectrum of the acridine molecule, a phenomenon known as hypochromism (a decrease in molar absorptivity) and often a red-shift (bathochromism) of the absorption maxima. nih.gov

These spectral changes are indicative of the stacking interactions between the acridine ring and the adjacent DNA base pairs. The magnitude of hypochromism can be influenced by the relative orientation of the stacked chromophores in the complex. nih.gov UV-Vis spectroscopy can also help differentiate between binding modes; while fluorescence quenching is often linked to intercalation, the absorption spectrum may provide evidence of external binding. mdpi.com The interaction of ACMA with DNA can result in the formation of multiple distinct complexes, each with its own binding constant, which can be determined through comparative analysis of absorbance and fluorescence experiments. rsc.orgresearchgate.net

Table 2: UV-Visible Absorption Maxima of a Related Compound, 9-amino-6-chloro-2-methoxyacridine (B163386)

| Wavelength (nm) |

|---|

| 218 |

| 277 |

| 340 |

| 412 |

| 435 |

(Data for a closely related compound as reported in source )

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about ACMA-DNA complexes at the atomic level. nih.gov By analyzing chemical shift variations and intermolecular Nuclear Overhauser Effects (NOEs), the three-dimensional structure of the bound complex can be determined. mpg.denih.govacs.org

NMR studies of tailor-made molecules, where ACMA is linked to a nucleic acid base, have provided detailed models for drug-base complexes as they occur in DNA. nih.gov In more complex systems, such as ACMA derivatives bound to DNA duplexes containing an abasic site, NMR has been used to elucidate the precise binding location and orientation. nih.govacs.org These studies have revealed that the acridine ring intercalates between specific base pairs, while other parts of the molecule may occupy the minor groove. nih.govacs.org Interestingly, NMR analysis has shown that ACMA can exist in two different conformations within the same intercalation site, differing by a 180° rotation of the acridine ring. mpg.denih.govacs.org This detailed structural insight is critical for understanding the molecular basis of recognition and function.

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of providing detailed information about the molecular structure, composition, and environment of analytes. horiba.com It functions by enhancing the Raman scattering signals of molecules that are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. horiba.com This enhancement is primarily driven by localized surface plasmon resonance, which creates intense local electromagnetic fields ("hot spots") that amplify the Raman signals of nearby molecules. horiba.com

The SERS technique is particularly valuable for studying the interactions of acridine derivatives with biological macromolecules like DNA. tandfonline.com By analyzing the vibrational spectra, SERS can reveal which specific moieties of a molecule are directly involved in an interaction, a level of detail that is possible due to the short-range nature of the SERS effect. tandfonline.com For instance, studies on the related acridine drug quinacrine (B1676205) have shown that SERS spectra reflect sequence-dependent interactions with various polynucleotides, providing detailed structural information that complements findings from other techniques like fluorescence spectroscopy. tandfonline.com

While direct SERS studies focusing exclusively on 9-amino-6-chloro-2-methoxyacridine (ACMA) are not extensively detailed in the provided research, the principles of the technique are broadly applicable. SERS analysis of acridine derivatives typically involves monitoring changes in the vibrational bands of the acridine ring and its substituents upon binding to a substrate like DNA. researchgate.net These spectral shifts and intensity changes can elucidate the specific binding modes, such as intercalation between base pairs or groove binding, and identify the functional groups involved in the adsorption to the metal surface and the interaction with the target biomolecule. researchgate.netsfu.ca The high sensitivity of SERS allows for detection at very low concentrations, making it a powerful tool for probing the nuanced molecular interactions of complex biological systems. frontiersin.orgclinmedjournals.org

It is crucial in SERS analysis to ensure the purity of the reagents, as trace impurities can sometimes produce strong signals that may lead to incorrect interpretations of the results. nih.gov

Viscometry and Unwinding Electrophoresis for DNA Topoisomerization Studies

Viscometry and unwinding electrophoresis are fundamental biophysical techniques used to investigate the interaction between small molecules and DNA, particularly to characterize DNA intercalation and its effect on DNA topology. These methods have been instrumental in studying the binding of 9-amino-6-chloro-2-methoxyacridine (ACMA) to DNA. researchgate.netrsc.org

Viscometry

Viscometry measurements are a classic method for studying drug-DNA interactions. The underlying principle is that the intercalation of a planar molecule, such as an acridine derivative, between the base pairs of DNA causes the double helix to lengthen and become more rigid. This increase in the contour length of the DNA leads to a measurable increase in the viscosity of the DNA solution.

Studies on ACMA have demonstrated that its interaction with DNA results in a significant increase in viscosity. rsc.orgnih.gov The change in viscosity is typically plotted as the relative specific viscosity (η/η₀) versus the ratio of the drug concentration to the DNA concentration (C(drug)/C(polymer)). rsc.org Research on ACMA has revealed a complex binding behavior, with viscosity measurements showing different effects at varying concentration ratios. rsc.org For instance, at low drug-to-polymer ratios (C(D)/C(P) between 0 and 0.1), a distinct slope is observed, which changes at higher ratios, suggesting the formation of multiple DNA/ACMA complexes with different impacts on the DNA's length and flexibility. rsc.org This indicates that ACMA can form more than one type of intercalated complex with DNA. researchgate.netnih.gov

Unwinding Electrophoresis

Unwinding electrophoresis is a powerful technique used to determine the ability of a compound to alter the helical structure of DNA by unwinding it. This assay is particularly useful for studying the effects of intercalating agents on supercoiled plasmid DNA. When an intercalator binds to closed-circular, supercoiled DNA, it introduces negative supercoils, causing the DNA to relax and eventually become positively supercoiled as the concentration of the intercalator increases.

This change in topology can be visualized using agarose (B213101) gel electrophoresis, as different topological forms (supercoiled, relaxed, and nicked) migrate at different rates. For ACMA, unwinding electrophoresis experiments have been performed by incubating supercoiled (SC) and fully-relaxed (FR) pUC18 plasmid DNA with increasing amounts of the compound. researchgate.net The results show that as the concentration of ACMA increases, the supercoiled DNA unwinds. researchgate.net By observing the mobility shifts in the DNA bands, researchers can quantify the unwinding angle, which is a measure of the degree to which the DNA helix is unwound per bound drug molecule. These studies confirm the intercalative binding mode of ACMA and provide quantitative data on its effect on DNA structure. researchgate.net The ability of ACMA to unwind DNA is a key aspect of its interaction and is linked to its biological activities, including the potential inhibition of DNA topoisomerases. researchgate.netmdpi.com

Together, viscometry and unwinding electrophoresis provide compelling evidence for the intercalative binding of ACMA to DNA and offer detailed insights into the structural changes it induces in the DNA double helix. researchgate.netrsc.org The data from these experiments show that ACMA forms multiple, distinct complexes with DNA, involving both intercalation and external binding. researchgate.netnih.gov

Computational and Theoretical Studies on 9 Chloro 2 Methoxyacridine

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein.

Studies on acridine (B1665455) derivatives have utilized molecular docking to identify potential biological targets and elucidate binding modes. For instance, in research investigating the interaction between acridine derivatives and bovine serum albumin (BSA), a common protein carrier for drugs in the bloodstream, molecular docking calculations suggested that the most stable interactions occurred within a specific binding cavity of the protein, referred to as cavity 2. sums.ac.ir This indicates a preferential binding site for these compounds within the protein structure.

In the context of antileishmanial drug discovery, molecular docking has been employed to identify potential parasitic enzymes that could be inhibited by acridine compounds. One such study proposed that cysteine protease B of L. amazonensis is a likely target for spiro-acridine derivatives. mdpi.com The docking analysis revealed the specific binding interactions that contribute to the stability of the ligand-enzyme complex, providing a structural basis for the observed biological activity.

Interactive Table: Molecular Docking Studies of Acridine Derivatives

| Compound Type | Target Protein | Predicted Binding Site/Target | Reference |

|---|---|---|---|

| Acridine derivatives | Bovine Serum Albumin (BSA) | Cavity 2 | sums.ac.ir |

Molecular Dynamics Simulations of Acridine-Biomolecule Interactions

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. These simulations complement molecular docking by offering a dynamic view of the molecular interactions.

MD simulations have been conducted on acridine derivatives to assess the stability of their complexes with biological macromolecules. In the study of spiro-acridine derivatives targeting cysteine protease B of L. amazonensis, MD simulations were performed to analyze the dynamic behavior of the docked complex. mdpi.com The stability of the complex was evaluated by monitoring key parameters such as the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA). mdpi.com The results indicated a stable binding, further supported by calculations of the binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, which yielded a favorable binding free energy (ΔG) of -65.225 kJ/mol. mdpi.com

In another study, MD simulations were used to investigate the structure of DNA duplexes modified with a protonated 9-amino-6-chloro-2-methoxyacridine (B163386). mpg.de These simulations revealed the presence of two distinct conformations of the methoxy (B1213986) group relative to the acridine ring system: one where the methoxy group is in the plane of the chromophore and another where it is out of plane, forming an angle of approximately 70° with the acridine ring. mpg.de This conformational flexibility could have implications for the molecule's interaction with its biological targets.

Interactive Table: Key Parameters from Molecular Dynamics Simulations of Acridine-Biomolecule Complexes

| System | Simulation Parameter | Finding | Reference |

|---|---|---|---|

| Spiro-acridine derivative-Cysteine protease B complex | RMSD, Rg, SASA | Stable complex formation | mdpi.com |

| Spiro-acridine derivative-Cysteine protease B complex | MM-PBSA (ΔG) | -65.225 kJ/mol | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

QSAR studies have been performed on acridine derivatives to develop predictive models for their antileishmanial activity. In one such study, a series of 60 variously substituted acridine derivatives were analyzed. scilit.com The researchers used multiple linear regression (MLR) and artificial neural network (ANN) methods to build the QSAR models. scilit.com The MLR models showed correlation coefficients of 0.850 and 0.814 for the antileishmanial activities against promastigotes and amastigotes, respectively. scilit.com The ANN models, which can capture non-linear relationships, yielded even higher correlation coefficients of 0.933 and 0.918. scilit.com The descriptors used in these models were calculated using various computational chemistry programs and are related to the electronic and steric properties of the molecules. scilit.com

The development of robust QSAR models, validated both internally and externally, is crucial for the rational design of new and more potent acridine-based therapeutic agents. scilit.com

Interactive Table: QSAR Model Performance for Antileishmanial Activity of Acridine Derivatives

| Modeling Method | Parasite Form | Correlation Coefficient (R) | Reference |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Promastigotes | 0.850 | scilit.com |

| Multiple Linear Regression (MLR) | Amastigotes | 0.814 | scilit.com |

| Artificial Neural Network (ANN) | Promastigotes | 0.933 | scilit.com |

Investigation of Electronic Structures and Reactivity Profiles

The electronic structure of a molecule determines its reactivity and its ability to interact with other molecules. Computational methods such as Density Functional Theory (DFT) are used to investigate the electronic properties of compounds like 9-Chloro-2-methoxyacridine.

Studies on 9-amino-6-chloro-2-methoxyacridine covalently linked to DNA have provided insights into its electronic behavior and reactivity in a biological context. Femtosecond to nanosecond time-resolved pump-probe spectroscopy was used to monitor the photoinduced charge-shift dynamics within these modified DNA duplexes. acs.org The results showed that the rate of charge transfer from a nearby guanine (B1146940) nucleobase to the excited acridine chromophore is highly dependent on the distance between them. acs.org A dramatic decrease in the charge transfer rate was observed when an A:T base pair was inserted between the acridine and the guanine. acs.org This was attributed to a change in the charge-transfer mechanism from a nearly activationless process to a thermally activated one. acs.org This highlights the complex interplay between electronic coupling and activation energy in determining the reactivity of the acridine derivative within the DNA duplex. acs.org

Applications and Future Directions in 9 Chloro 2 Methoxyacridine Research

Development as Fluorescent Probes for Cellular and Molecular Biology

The synthesis of fluorescent probes often begins with 9-Chloro-2-methoxyacridine as the starting material. The chloro group is readily displaced by nucleophiles, such as amines, to introduce fluorogenic properties or to conjugate the acridine (B1665455) core to other molecules. A prominent example is the synthesis of 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA), a widely used fluorescent probe, which is derived from a related dichloro-acridine precursor. chemsrc.com These probes are indispensable for visualizing and understanding complex biological systems. The conjugation of acridine derivatives to oligonucleotides is a key strategy in creating probes for detecting specific nucleic acid sequences. researchgate.net

Derivatives synthesized from the this compound scaffold have found significant use in bioimaging. ontosight.ai The inherent fluorescence of the acridine ring system allows these compounds to serve as labels for cellular components. ontosight.ai For instance, the well-known fluorescent dye Acridine Orange demonstrates the utility of the acridine core in visualizing cellular structures and can differentiate between double-stranded and single-stranded nucleic acids based on its emission spectrum. bertin-bioreagent.com The development of novel acridine-based dyes continues to provide powerful tools for imaging applications, including the potential for monitoring specific events within living cells. researchgate.net

A key application of fluorescent probes derived from the this compound framework is the real-time monitoring of dynamic cellular processes. The derivative 9-Amino-6-chloro-2-methoxyacridine (ACMA) is particularly notable for its sensitivity to pH. chemsrc.comcaymanchem.commedchemexpress.com Its fluorescence is quenched in the presence of a pH gradient, a property that has been extensively used to measure changes in the pH of acidic organelles like vacuoles in both plant and animal cells. chemsrc.comcaymanchem.commedchemexpress.com This allows researchers to study processes such as proton transport across membranes, which is fundamental to cellular energy production and solute transport. chemsrc.commedchemexpress.com Furthermore, these probes can be used to label and detect specific biomolecules, such as DNA, with some derivatives showing selectivity for particular sequences like poly(dA-dT). caymanchem.com

Table 1: Properties of the ACMA Fluorescent Probe

| Property | Value | Source |

|---|---|---|

| Excitation Maximum | 411 nm | caymanchem.com |

| Emission Maximum | 475 nm | caymanchem.com |

| Application | DNA and pH gradient detection | caymanchem.comsapphirebioscience.com |

Drug Discovery and Medicinal Chemistry Lead Optimization

The this compound scaffold is a valuable starting point for drug discovery and lead optimization. The ability to modify the 9-position allows medicinal chemists to systematically alter the structure to improve potency, selectivity, and pharmacokinetic properties. A series of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives have been synthesized and shown to possess significant antiproliferative activity. nih.gov These compounds were identified as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication, highlighting the therapeutic potential of this class of molecules. nih.gov Structure-activity relationship (SAR) studies on such derivatives are crucial for identifying the key structural features required for biological activity and for guiding the design of more effective drug candidates. nih.gov

Novel Therapeutic Strategies Based on Acridine Scaffolds

The versatility of the acridine scaffold has led to its exploration in a wide array of novel therapeutic strategies beyond traditional cytotoxic agents. The core structure's ability to intercalate into DNA makes it a foundation for developing anticancer agents. ontosight.airesearchgate.net However, research has expanded to include other mechanisms and diseases.

Antimicrobial and Antifungal Agents: Acridine derivatives have demonstrated potential as antibacterial and antifungal agents. ontosight.aimdpi.com Acridine-peptide conjugates, for example, represent a promising approach to combatting fungal infections, including those resistant to multiple drugs. mdpi.com

Antiparasitic Drugs: The acridine framework is a key component in the development of drugs against various parasites. Derivatives of this compound have been investigated for their activity against Leishmania infantum, the parasite responsible for leishmaniasis. asm.org Research has shown that both monoacridine and more complex dimeric and tetrameric structures possess strong antiparasitic properties. asm.org The scaffold has also been a cornerstone in the search for new antimalarial drugs. encyclopedia.pub

Neurodegenerative Diseases: Acridine derivatives are being explored as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net Their mode of action can be multifaceted, including the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of key neurotransmitters. nih.gov

Table 2: Therapeutic Areas for Acridine Scaffolds

| Therapeutic Area | Mechanism/Target Example | Source(s) |

|---|---|---|